![molecular formula C18H15N3O3S B2820814 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(phenylamino)thiazole-4-carboxamide CAS No. 1105228-65-6](/img/structure/B2820814.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(phenylamino)thiazole-4-carboxamide
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Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(phenylamino)thiazole-4-carboxamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has been shown to have potential therapeutic applications in cancer treatment and other diseases related to glutamine metabolism.
Scientific Research Applications
Antimicrobial Applications
Synthesis and Evaluation as Antimicrobial Agents
A study by Bikobo et al. (2017) involved the synthesis of thiazole derivatives, including those structurally related to the specified compound, demonstrating significant antimicrobial properties. These molecules exhibited potent activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains, with some derivatives outperforming reference drugs in inhibitory effectiveness (Bikobo et al., 2017).
Antibacterial and Antifungal Activities
Another research, by Mansour et al. (2020), synthesized thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, showing significant antimicrobial and antiproliferative activities. This study highlights the versatility of the compound's core structure in generating biologically active derivatives with potential applications in combating microbial infections and cancer (Mansour et al., 2020).
Anticancer Applications
Cytotoxic Evaluation and EGFR Inhibition
Research by Zhang et al. (2017) on benzo[d]thiazole-2-carboxamide derivatives revealed moderate to excellent potency against cancer cell lines, with specific compounds identified as potential epidermal growth factor receptor (EGFR) inhibitors. This suggests the compound's structural framework may be beneficial in developing targeted cancer therapies (Zhang et al., 2017).
Anticancer Activity Assessment
Another study focused on the design, synthesis, and evaluation of thiazole derivatives as anticancer agents. The research conducted by Ravinaik et al. (2021) found that some synthesized derivatives exhibited significant anticancer activities across various cancer cell lines, including breast, lung, colon, and ovarian cancers. These findings underscore the potential of thiazole carboxamide derivatives in anticancer drug development (Ravinaik et al., 2021).
properties
IUPAC Name |
2-anilino-N-(1,3-benzodioxol-5-ylmethyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-17(19-9-12-6-7-15-16(8-12)24-11-23-15)14-10-25-18(21-14)20-13-4-2-1-3-5-13/h1-8,10H,9,11H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIBCDLMCGZWTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CSC(=N3)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(phenylamino)thiazole-4-carboxamide |
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